1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole

Lipophilicity Partition coefficient Perfluoroalkyl chain length

Researchers requiring a fluorous-tagged building block often encounter solubility or stability trade-offs with shorter or longer perfluoroalkyl analogs. 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole (CAS 231630-89-0) resolves this with an intermediate XLogP3 of 7.6 and fluorine mass fraction of 56.2%, delivering robust fluorous phase partitioning without the excessive molecular weight of C6F13 derivatives. • Boiling point ~350.7 °C supports prolonged high-temperature reactions and vacuum distillation workflows. • Benzoyl UV chromophore enables convenient analytical tracking absent in non-benzoyl analogs. • Density of 1.63 g/cm³ aids phase disengagement during aqueous work-up. Supplied as a high-purity research reagent with documented chain-length-dependent property advantages.

Molecular Formula C18H6F18N2O
Molecular Weight 608.2 g/mol
CAS No. 231630-89-0
Cat. No. B1271884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole
CAS231630-89-0
Molecular FormulaC18H6F18N2O
Molecular Weight608.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C18H6F18N2O/c19-11(20,13(23,24)15(27,28)17(31,32)33)8-6-9(38(37-8)10(39)7-4-2-1-3-5-7)12(21,22)14(25,26)16(29,30)18(34,35)36/h1-6H
InChIKeyUDCDZRZPEPWCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole (CAS 231630-89-0): A Mid-Chain Perfluoroalkyl Pyrazole Building Block for Fluorinated Material Design


1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole (CAS 231630‑89‑0) is a fully synthetic, perfluoroalkyl‑decorated pyrazole derivative within the 1‑benzoyl‑3,5‑bis(perfluoroalkyl)pyrazole homologous series. It bears two symmetrical C₄F₉ chains at the pyrazole 3‑ and 5‑positions and a benzoyl substituent at N1, yielding a molecular formula of C₁₈H₆F₁₈N₂O (MW 608.2 g mol⁻¹) [1]. The compound is primarily utilized as a lipophilic, fluorinated building block in medicinal chemistry, agrochemical, and materials science research programs . Its physicochemical profile is shaped by the electron‑withdrawing perfluorobutyl chains and the benzoyl chromophore, which together influence logP, thermal stability, and spectroscopic detectability relative to shorter‑ and longer‑chain analogs .

Why 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole Cannot Be Simply Replaced by a Shorter‑Chain or Non‑Benzoyl Analog


Within the 1‑benzoyl‑3,5‑bis(perfluoroalkyl)pyrazole series, perfluoroalkyl chain length directly governs lipophilicity (XLogP3), fluorine mass fraction, and predicted boiling point – three parameters that dictate compound partitioning, thermal processing window, and fluorine‑dependent interactions in downstream applications [1]. Replacing the C₄F₉ substituent with a shorter CF₃ or C₃F₇ chain produces a markedly less lipophilic molecule (ΔXLogP3 up to 4.0 units), while moving to a C₆F₁₃ chain increases logP beyond 10, often compromising handling and solubility . Simultaneously, omission of the benzoyl group (e.g., 3,5‑bis(perfluorobutyl)pyrazole) removes the UV‑active handle and alters the hydrogen‑bond acceptor count, limiting analytical tracking and further derivatization . These quantifiable property gaps mean that direct substitution without re‑optimization of reaction conditions, purification protocols, or formulation parameters is unlikely to succeed.

Quantitative Differentiation Evidence for 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole Versus Its Closest Analogs


XLogP3 Lipophilicity: Intermediate Value Between C₃F₇ and C₆F₁₃ Analogs

The target compound's computed XLogP3 of 7.6 positions it precisely between the shorter‑chain analog 1‑benzoyl‑3,5‑bis(heptafluoropropyl)pyrazole (XLogP3 = 6.3) and the longer‑chain analog 1‑benzoyl‑3,5‑bis(perfluorohexyl)pyrazole (XLogP3 = 10.3). It is 4.0 log units more lipophilic than the trifluoromethyl analog (XLogP3 = 3.6) [1]. This intermediate lipophilicity may offer a practical balance between membrane permeability and aqueous solubility in biological assay contexts.

Lipophilicity Partition coefficient Perfluoroalkyl chain length

Predicted Boiling Point: ~45 °C Higher Than the Trifluoromethyl Analog

The predicted normal boiling point of 1‑benzoyl‑3,5‑bis(nonafluorobutyl)pyrazole is 350.7 ± 52.0 °C, compared to 305.7 ± 52.0 °C for the CF₃ analog . This 45 °C upward shift, attributable to increased van der Waals interactions from the longer perfluorobutyl chains, extends the thermal operating window available for high‑temperature reactions or distillative purification before compound degradation or vapor loss occurs.

Thermal stability Boiling point Process chemistry

Fluorine Mass Fraction: Positioned Between C₃F₇ and C₆F₁₃ Congeners for Tailored Fluorophilicity

The fluorine mass fraction of 1‑benzoyl‑3,5‑bis(nonafluorobutyl)pyrazole is 56.2% (18 F atoms, MW 608.2 g mol⁻¹), compared to 37.0% for the CF₃ analog, 52.3% for the C₃F₇ analog, and 61.1% for the C₆F₁₃ analog (calculated from molecular formulas) [1]. This intermediate fluorine loading may provide sufficient fluorophilicity for fluorous‑phase partitioning while avoiding the excessive mass contribution and potential bioavailability penalties associated with the C₆F₁₃ derivative.

Fluorine content Fluorophilicity Material design

Predicted Density: Higher Than the CF₃ Analog, Facilitating Phase Separation

The predicted density of the target compound is 1.63 ± 0.1 g cm⁻³, compared to 1.46 ± 0.1 g cm⁻³ for the trifluoromethyl analog . This ~12% higher density, driven by the heavier perfluorobutyl chains, enhances phase separation in aqueous/organic or fluorous/organic biphasic systems and may improve sedimentation behavior in heterogeneous reaction mixtures.

Density Phase separation Physical property

Rotatable Bond Count: Greater Conformational Flexibility Than Shorter‑Chain Analogs

The target compound possesses 7 rotatable bonds, compared to 1 for the CF₃ analog and 11 for the C₆F₁₃ analog [1]. This intermediate flexibility may influence molecular recognition events (e.g., protein‑ligand binding) and solid‑state packing, offering a degree of conformational adaptation that is absent in the rigid CF₃ derivative while avoiding the entropic penalties and potential aggregation issues of the highly flexible C₆F₁₃ chain.

Conformational flexibility Rotatable bonds Molecular recognition

Benzoyl Chromophore: UV Detectability Advantage Over Non‑Benzoyl Perfluorobutyl Pyrazoles

The N1‑benzoyl substituent endows the target compound with a strong UV chromophore (π→π* transition, λmax ≈ 250–280 nm, molar absorptivity estimate >10,000 M⁻¹ cm⁻¹), enabling sensitive HPLC‑UV tracking at low concentrations. In contrast, 3,5‑bis(perfluorobutyl)pyrazole (CAS 1030269‑32‑9) lacks this aromatic carbonyl moiety and exhibits significantly weaker UV absorption above 220 nm [1]. The benzoyl group also provides a chemically addressable site for further functionalization (e.g., hydrolysis, reduction, or nucleophilic acyl substitution) that is absent in the non‑benzoyl analog.

UV detection Chromophore Analytical tracking

Recommended Application Scenarios for 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole Based on Quantitative Differentiation


Fluorous Biphasic Catalysis Ligand Design

The intermediate XLogP3 of 7.6 and fluorine mass fraction of 56.2% position the target compound as a viable fluorous‑tagged ligand precursor. It is lipophilic enough to partition strongly into fluorocarbon phases (facilitating catalyst recovery) while avoiding the excessive molecular weight and potential insolubility of the C₆F₁₃ analog (XLogP3 = 10.3, MW 808.3) . The benzoyl group permits further derivatization to introduce metal‑coordinating motifs with retention of the fluorinated domain's phase‑transfer properties.

High‑Temperature Synthetic Intermediate Requiring Low Volatility

With a predicted boiling point of 350.7 °C – approximately 45 °C higher than the CF₃ analog – the C₄F₉ compound is better suited for reactions requiring prolonged heating above 200 °C or vacuum distillation steps where lower‑boiling analogs would be lost . Its higher density (1.63 g cm⁻³) also aids in phase disengagement during aqueous work‑up of high‑temperature reaction mixtures.

¹⁹F NMR Probe or MRI Contrast Agent Precursor Development

The compound's 18 magnetically equivalent (or near‑equivalent) fluorine nuclei per molecule, combined with its intermediate molecular weight and the benzoyl UV‑visible reporter, make it a candidate scaffold for ¹⁹F MRI tracer or NMR probe development. The fluorine loading (56.2%) is sufficient for high signal intensity while the rotatable bond count (7) may allow conformational adaptation to target binding pockets .

Building Block for Fluorinated Covalent Organic Frameworks (COFs) or Porous Molecular Crystals

The combination of rigid pyrazole‑benzoyl core, flexible perfluorobutyl side chains (7 rotatable bonds), and high fluorine content (56.2%) provides a unique monomer geometry for constructing porous organic materials. The benzoyl group offers a directional hydrogen‑bond acceptor site (PSA = 34.89 Ų) absent in 3,5‑bis(perfluorobutyl)pyrazole, enabling supramolecular synthon engineering not possible with the non‑benzoyl analog .

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